Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate is an organic compound characterized by a cyclopentane ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with trifluoromethylamine and subsequent esterification with methanol. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active carboxylate form that interacts with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
- Methyl 3-amino-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2839139-88-5 |
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Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
methyl 3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-14-6(13)5-2-3-7(12,4-5)8(9,10)11/h5H,2-4,12H2,1H3 |
InChI Key |
YDLOOUVCHURULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C1)(C(F)(F)F)N |
Origin of Product |
United States |
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